OAB-14

Alzheimer's disease Amyloid-beta clearance Therapeutic efficacy

Choose OAB-14 for its unique dual-pathway mechanism: direct EAL enhancement independent of RXR agonism. With an MTD >4.0 g/kg and no observed liver toxicity, it enables chronic dosing studies impossible with bexarotene. Ideal for investigating Aβ clearance and EAL pathways with a wide therapeutic window.

Molecular Formula C32H46N4O2
Molecular Weight 518.7 g/mol
Cat. No. B12414737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOAB-14
Molecular FormulaC32H46N4O2
Molecular Weight518.7 g/mol
Structural Identifiers
SMILESCC1(CCC(C2=C(C3=C(C=C21)C(CCC3(C)C)(C)C)NC(=O)C4=CC=C(C=C4)NC(=O)NCCN)(C)C)C
InChIInChI=1S/C32H46N4O2/c1-29(2)13-15-31(5,6)24-22(29)19-23-25(32(7,8)16-14-30(23,3)4)26(24)36-27(37)20-9-11-21(12-10-20)35-28(38)34-18-17-33/h9-12,19H,13-18,33H2,1-8H3,(H,36,37)(H2,34,35,38)
InChIKeyLWZSVUPSOLLTIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OAB-14 (4-(2-aminoethylcarbamoylamino)-N-(1,1,4,4,5,5,8,8-octamethyl-2,3,6,7-tetrahydroanthracen-9-yl)benzamide): A Bexarotene-Derived Aβ Clearance Enhancer for Alzheimer's Disease Research


OAB-14 is a synthetic small molecule designed as a derivative of the retinoid X receptor (RXR) agonist bexarotene [1]. It belongs to the class of ureidobenzamide compounds and is specifically optimized to enhance β-amyloid (Aβ) clearance in Alzheimer's disease (AD) models without relying solely on RXR agonism [1]. The compound is formally identified by CAS No. 2140911-49-3 and has a molecular formula of C32H46N4O2 .

Why Generic Bexarotene or RXR Agonists Cannot Substitute for OAB-14 in Alzheimer's Disease Research


Direct substitution of OAB-14 with its parent compound bexarotene or other RXR agonists (e.g., 9-cis-retinoic acid) is scientifically unsound due to divergent mechanisms of Aβ clearance and safety profiles. While bexarotene primarily acts through RXR-mediated transcriptional regulation, OAB-14 demonstrates a distinct dual-pathway mechanism that includes direct enhancement of endosomal-autophagic-lysosomal (EAL) function independent of RXR agonism [1]. Furthermore, OAB-14 exhibits a substantially higher maximum tolerated dose (MTD > 4.0 g/kg) compared to bexarotene, which is associated with dose-limiting hypertriglyceridemia [1]. This translates to a wider therapeutic window and enables chronic dosing regimens unattainable with the parent compound.

Quantitative Differentiation of OAB-14 from Bexarotene and In-Class RXR Agonists: Procurement-Relevant Evidence


Aβ Clearance: Superior Magnitude and Speed of Action vs. Parent Compound

OAB-14 achieves rapid and substantial Aβ clearance. In the APP/PS1 transgenic mouse model, OAB-14 administration cleared 71% of Aβ by promoting microglial phagocytosis and increasing IDE and NEP expression [1]. In contrast, the parent compound bexarotene reduced Aβ plaque area by >50% over 72 hours in a similar model, representing a slower, plaque-focused reduction rather than clearance of soluble Aβ [2]. This difference in both magnitude and kinetic profile suggests OAB-14 may offer more efficient and direct Aβ removal.

Alzheimer's disease Amyloid-beta clearance Therapeutic efficacy

In Vivo Safety Margin: 4 g/kg MTD vs. Bexarotene's Clinical Dose Limitations

A key differentiator for OAB-14 is its exceptional in vivo tolerability. The maximum tolerated dose (MTD) in mice was determined to be >4.0 g/kg, with no significant effects on body weight or liver toxicity observed after acute or chronic treatment [1]. In stark contrast, bexarotene's clinical use is limited by dose-dependent hypertriglyceridemia and other toxicities, with typical human doses in the mg/day range. This >1,000-fold difference in MTD relative to therapeutic dose translates to a vastly superior therapeutic index for OAB-14 in preclinical models.

Drug safety Maximum tolerated dose Toxicology

Mechanistic Diversification: Direct EAL Pathway Enhancement Independent of RXR Agonism

OAB-14 demonstrates a unique dual mechanism that differentiates it from classical RXR agonists. Beyond RXR-mediated effects, OAB-14 directly facilitates receptor-mediated endocytosis and restores autophagy flux via the AMPK/mTOR pathway, enhancing lysosomal activity and reducing intralysosomal Aβ accumulation [1]. This direct modulation of the endosomal-autophagic-lysosomal (EAL) pathway is a distinct functional attribute not observed with bexarotene or 9-cis-retinoic acid, which act primarily through transcriptional regulation of ApoE and lipid metabolism genes [2].

Autophagy Lysosomal function Mechanism of action

Downstream Pathology Amelioration: Tau Hyperphosphorylation Reduction and Synaptic Protection

OAB-14's efficacy extends beyond Aβ clearance to significantly attenuate downstream AD pathologies. In APP/PS1 mice, OAB-14 treatment reduced tau hyperphosphorylation, prevented neuronal loss, and improved synaptic plasticity, as evidenced by restored BDNF levels and synaptic protein expression [1]. While bexarotene has shown cognitive benefits in some studies, its effects on tau pathology and synaptic protection are less consistently reported and may be secondary to plaque reduction [2]. OAB-14's direct impact on tau hyperphosphorylation suggests a broader therapeutic profile.

Tau pathology Synaptic plasticity Neuroprotection

Optimal Research and Industrial Applications for OAB-14 Based on Quantitative Evidence


Alzheimer's Disease Research: Aβ Clearance and EAL Pathway Studies

OAB-14 is the optimal chemical tool for studies investigating the endosomal-autophagic-lysosomal (EAL) pathway in Aβ clearance. Its 71% Aβ clearance efficacy and direct AMPK/mTOR-mediated autophagy restoration [1] make it uniquely suited for dissecting the contribution of lysosomal dysfunction to AD pathology, a research direction not adequately addressed by bexarotene or other RXR agonists [2].

Chronic In Vivo Efficacy Studies Requiring High-Dose, Long-Term Dosing

With an MTD exceeding 4.0 g/kg and no observed liver toxicity or body weight changes after chronic treatment [1], OAB-14 is the compound of choice for long-term efficacy studies in rodent models. This safety margin is orders of magnitude greater than that of bexarotene, enabling dosing regimens that are impossible with the parent compound due to dose-limiting toxicities [2].

Investigating Tau Pathology and Synaptic Protection in AD Models

For research programs aiming to validate disease-modifying effects beyond Aβ, OAB-14 offers a distinct advantage. Its ability to significantly reduce tau hyperphosphorylation and prevent synaptic degeneration [1] provides a more comprehensive disease-modifying profile compared to bexarotene, whose effects on tau are less direct [2].

Lead Optimization and SAR Studies for Non-RXR Dependent Aβ Clearance

OAB-14 serves as a privileged scaffold for medicinal chemistry efforts aimed at developing next-generation Aβ clearance agents that bypass the limitations of RXR agonism. Its unique dual mechanism—direct EAL pathway enhancement plus RXR-mediated effects [1]—provides a starting point for structure-activity relationship (SAR) studies to further separate these activities and optimize therapeutic index [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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